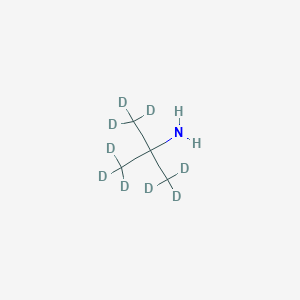

tert-Butyl-d9-amine

Übersicht

Beschreibung

Tert-Butyl-d9-amine is a chemical compound that is related to a family of tert-butylamine derivatives. These derivatives are known for their applications in asymmetric synthesis of amines, which are crucial in the production of natural products and biologically active molecules . The tert-butyl group in these compounds serves as a chiral auxiliary, a protecting group, and a directing group to facilitate various chemical reactions .

Synthesis Analysis

The synthesis of tert-butylamine derivatives, such as N-tert-butanesulfinyl imines, involves the condensation of enantiomerically pure tert-butanesulfinamide with aldehydes and ketones . This process yields high yields of the desired imines, which can then undergo further reactions with a variety of nucleophiles. The tert-butanesulfinyl group not only activates the imines for these additions but also imparts chirality to the resulting amines .

Molecular Structure Analysis

The molecular structure of tert-butylamine derivatives is characterized by the presence of the tert-butyl group, which influences the overall shape and reactivity of the molecule. For example, the crystal structure of a related compound, 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, shows that it crystallizes in a monoclinic system with specific geometric parameters . The tert-butyl group contributes to the stabilization of the molecule's three-dimensional network structure through various intermolecular interactions .

Chemical Reactions Analysis

Tert-butylamine derivatives participate in a range of chemical reactions. For instance, tert-butanesulfinimines are used in stereoselective reductions, nucleophilic 1,2-additions, and ylide condensations to synthesize nitrogen-containing compounds . The reactions involving tert-butanesulfinimines can be highly stereoselective, although the predictability of the stereoinduction may vary . Additionally, tert-butyl aminocarbonate, another derivative, can acylate amines rapidly in both organic and aqueous solutions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butylamine derivatives are influenced by the tert-butyl group. This group imparts steric bulk and influences the solubility and reactivity of the compounds. For example, the tert-butyl group can enhance the chemoselectivity of reactions, such as the N-tert-butyloxycarbonylation of amines in water, which proceeds without the formation of side products like isocyanate or urea . The tert-butyl group also facilitates the cleavage of the tert-butanesulfinyl group after nucleophilic addition, which is a key step in the synthesis of enantioenriched amines .

Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis of Amines

Chiral amines, which are significant in bioactive molecules such as amino acids and pharmaceuticals, can be reliably synthesized asymmetrically using tert-butanesulfinamide (tBS). This process typically involves three steps: condensation of tBS with a carbonyl compound, nucleophile addition, and cleavage of the tert-butanesulfinyl group, resulting in a wide range of amine structures from simple starting materials. Such synthesized amines have been utilized in various biological applications, including click chemistry, diversity-oriented synthesis, peptide isosteres, and the development of protease inhibitors for drugs and imaging agents (Xu, Chowdhury, & Ellman, 2013).

Versatile Intermediates for Asymmetric Synthesis

N-tert-Butanesulfinyl imines serve as highly versatile intermediates for the asymmetric synthesis of a broad spectrum of amines. Prepared from enantiomerically pure tert-butanesulfinamide and various aldehydes and ketones, these imines facilitate the addition of different nucleophiles, directed by the chiral tert-butanesulfinyl group. This methodology allows for the efficient synthesis of a wide range of enantioenriched amines, including α-branched and α,α-dibranched amines, amino acids, and amino alcohols, highlighting its significance in the synthesis of complex amine structures (Ellman, Owens, & Tang, 2002).

Aqueous Microwave-Assisted Protection of Amines

An eco-friendly, catalyst-free method has been developed for the protection of amines and amino acids using various reagents like di-tert-butyl dicarbonate in an aqueous medium under microwave assistance. This chemoselective protection process is quick, produces minimal waste, and is particularly significant for its environmental friendliness and efficiency in protecting amino groups, making it a valuable tool in synthetic organic chemistry (Nardi et al., 2015).

Palladium-Catalyzed Amination at Room Temperature

A new catalyst, Pd-PEPPSI-IPentCl-o-picoline, has been developed to enable the amination of challenging coupling partners, such as electron-poor anilines with deactivated aryl chlorides, at room temperature using only carbonate base. This advancement overcomes the limitations of traditional methods that require high temperatures and strong bases, potentially damaging sensitive functional groups. This innovation opens up new possibilities for coupling reactions involving unreactive amines and provides a more gentle and versatile approach to amination (Pompeo et al., 2014).

Safety and Hazards

Wirkmechanismus

Target of Action

tert-Butyl-d9-amine is a labeled analog of tert-Butylamine , which is a common reagent in chemical syntheses

Mode of Action

The mode of action of tert-Butyl-d9-amine involves serving as a unique reagent or building block for the synthesis of deuterated compounds . The incorporation of deuterium atoms into organic molecules can provide insights into reaction pathways, intermediates, and kinetics by allowing researchers to monitor the fate of specific atoms throughout a reaction .

Biochemical Pathways

Its use in the synthesis of deuterated compounds suggests that it may be involved in a variety of biochemical pathways, depending on the specific compounds being synthesized .

Result of Action

The molecular and cellular effects of tert-Butyl-d9-amine’s action would depend on the specific reactions it is used in. As a reagent in the synthesis of deuterated compounds, it contributes to the formation of these compounds .

Action Environment

The action, efficacy, and stability of tert-Butyl-d9-amine can be influenced by various environmental factors. For instance, it should be stored in a cool, dry place away from light, fire, and oxidizing agents . Proper laboratory procedures should be followed when handling this compound, including the use of appropriate protective equipment .

Eigenschaften

IUPAC Name |

1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N/c1-4(2,3)5/h5H2,1-3H3/i1D3,2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBRBMKDOPFTVDT-GQALSZNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

82.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl-d9-amine | |

CAS RN |

6045-08-5 | |

| Record name | tert-Butyl-d9-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Trimethyl-[(6-methylpyridin-2-yl)methyl]silane](/img/structure/B122047.png)

![2-[(4-Amino-1-methyl-1H-pyrazol-5-yl)amino]ethanol](/img/structure/B122048.png)

![6-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B122053.png)

![(2S)-2-[[(1S)-1-carboxy-3-methylbutyl]carbamoylamino]pentanedioic acid](/img/structure/B122064.png)